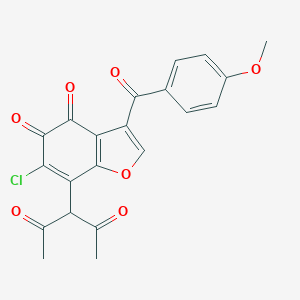![molecular formula C6H11ClO4S B273716 Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate, also known as CESP, is a chemical compound that has been used in scientific research for several years. It is a synthetic compound that has been synthesized using various methods, and it has been found to have several applications in scientific research.
Applications De Recherche Scientifique
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been used in several scientific research applications. It has been found to be a potent inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, which can cause gene silencing. Inhibition of HDACs has been found to be useful in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
Mécanisme D'action
The mechanism of action of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate involves the inhibition of HDACs. It binds to the active site of HDACs and prevents the removal of acetyl groups from histones. This leads to the activation of genes that were previously silenced, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which can lead to the inhibition of tumor growth. It has also been found to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases. Additionally, Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been found to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in lab experiments is its potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors, which can lead to more effective results in experiments. However, one of the limitations of using Methyl 3-[(2-chloroethyl)sulfonyl]propanoate is its toxicity. It has been found to be toxic to some cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in scientific research. One direction is the development of more potent and less toxic HDAC inhibitors. Another direction is the use of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in combination with other drugs to enhance its therapeutic effects. Additionally, the use of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate in the treatment of other diseases, such as cardiovascular disease and diabetes, is an area of future research.
Méthodes De Synthèse
The synthesis of Methyl 3-[(2-chloroethyl)sulfonyl]propanoate has been achieved using various methods. One of the methods involves the reaction of 3-hydroxypropanoic acid with thionyl chloride to form 3-chloropropanoic acid. The 3-chloropropanoic acid is then reacted with sodium sulfinyl chloride to form 3-(sulfinylchloro)propanoic acid. The final step involves the reaction of 3-(sulfinylchloro)propanoic acid with methyl alcohol to form Methyl 3-[(2-chloroethyl)sulfonyl]propanoate.
Propriétés
Nom du produit |
Methyl 3-[(2-chloroethyl)sulfonyl]propanoate |
|---|---|
Formule moléculaire |
C6H11ClO4S |
Poids moléculaire |
214.67 g/mol |
Nom IUPAC |
methyl 3-(2-chloroethylsulfonyl)propanoate |
InChI |
InChI=1S/C6H11ClO4S/c1-11-6(8)2-4-12(9,10)5-3-7/h2-5H2,1H3 |
Clé InChI |
RYFXRNARKYBQNB-UHFFFAOYSA-N |
SMILES |
COC(=O)CCS(=O)(=O)CCCl |
SMILES canonique |
COC(=O)CCS(=O)(=O)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)

![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)

![ethyl (4E)-1,2-dimethyl-4-[(4-nitrophenyl)hydrazinylidene]-5-oxoindole-3-carboxylate](/img/structure/B273643.png)
![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)



![N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine](/img/structure/B273655.png)
![1-(4-Methoxyphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid ethyl ester](/img/structure/B273658.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)
